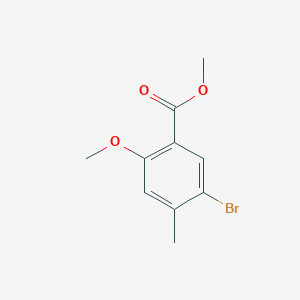

Methyl 5-bromo-2-methoxy-4-methylbenzoate

Description

Contextualization within Halogenated Aromatic Esters

Halogenated aromatic esters are a significant class of organic compounds characterized by an ester functional group and one or more halogen atoms attached to an aromatic ring. google.comnumberanalytics.com The presence of both the electron-withdrawing halogen and the ester group, along with other substituents like methoxy (B1213986) and methyl groups, creates a unique electronic environment on the aromatic ring. This influences the compound's reactivity in key organic reactions.

The carbon-bromine bond and the ester group are the primary sites of reactivity. The bromine atom can participate in various coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming new carbon-carbon bonds. The ester group can undergo hydrolysis to form the corresponding carboxylic acid or reduction to yield an alcohol. numberanalytics.com Aromatic halogenation, typically an electrophilic substitution reaction, requires a catalyst to activate the halogen, making it sufficiently electrophilic to react with the aromatic ring. libretexts.org

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

Brominated aromatic compounds, including esters like Methyl 5-bromo-2-methoxy-4-methylbenzoate, are valuable intermediates in organic synthesis. numberanalytics.com They serve as versatile building blocks for constructing more complex molecular architectures. Their utility is particularly prominent in medicinal chemistry, where they are often precursors to pharmacologically active molecules. For instance, related brominated benzoic acid derivatives are key intermediates in the synthesis of therapeutic agents like the SGLT2 inhibitor canagliflozin, used in the management of type 2 diabetes. thieme-connect.comguidechem.com The strategic placement of the bromo, methoxy, and methyl groups on the benzoate (B1203000) scaffold provides a template that can be selectively modified to produce a target molecule with desired biological activity. pharmint.net

Scope and Research Objectives for this compound Investigations

Research involving this compound is primarily centered on its role as a synthetic intermediate. The main objectives of these investigations include:

Development of Efficient Synthetic Routes: A key research focus is the optimization of the synthesis of this compound itself. One documented method involves the direct bromination of its precursor, methyl 2-methoxy-4-methylbenzoate, using bromine in acetic acid. chemicalbook.com This reaction proceeds with high yield, producing the target compound as an oil that solidifies upon standing. chemicalbook.com

Utilization as a Building Block: Once synthesized, the compound is often not isolated for its own sake but is used in subsequent reaction steps. A common transformation is the hydrolysis of the methyl ester group under basic conditions (e.g., using sodium hydroxide (B78521) in an ethanol-water mixture) to yield 5-bromo-2-methoxy-4-methylbenzoic acid. chemicalbook.com This carboxylic acid is a crucial intermediate that can be further modified to create more complex molecules, including amides and other derivatives for medicinal chemistry applications. chemicalbook.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Appearance | Orange oil, solidifies on standing chemicalbook.com |

| Purity (as per synthesis) | >90% by ¹H NMR chemicalbook.com |

| Synthetic Precursor | Methyl 2-methoxy-4-methylbenzoate chemicalbook.com |

| Primary Reaction Product | 5-bromo-2-methoxy-4-methylbenzoic acid chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-bromo-2-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFMWHELJHNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610332 | |

| Record name | Methyl 5-bromo-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-58-7 | |

| Record name | Benzoic acid, 5-bromo-2-methoxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39503-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes

Regioselective Bromination Strategies for Methyl 5-bromo-2-methoxy-4-methylbenzoate

The introduction of a bromine atom at a specific position on an aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents—methoxy (B1213986), methyl, and methyl ester groups—play a crucial role in determining the outcome of the bromination reaction.

Electrophilic Aromatic Bromination Catalysis and Optimization

The most direct route to this compound involves the electrophilic aromatic substitution of its non-brominated precursor, methyl 2-methoxy-4-methylbenzoate. In this reaction, the methoxy group (-OCH₃) and the methyl group (-CH₃) are both activating, ortho-para directing groups, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The powerful activating and ortho-para directing influence of the methoxy group, coupled with the ortho-para directing effect of the methyl group, dictates the position of bromination. The bromine atom is directed to the position that is ortho to the methyl group and meta to the deactivating ester group, which is also para to the strongly activating methoxy group. This results in the highly regioselective formation of the desired product.

A documented laboratory-scale synthesis involves the direct bromination of methyl 2-methoxy-4-methylbenzoate using molecular bromine in acetic acid. chemicalbook.com The reaction proceeds smoothly at room temperature, affording a high yield of the target compound.

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-methoxy-4-methylbenzoate | Br₂ | Acetic Acid | Room Temperature | 99% | chemicalbook.com |

Optimization of such reactions often involves screening different Lewis acid catalysts, such as FeBr₃ or AlCl₃, to enhance the electrophilicity of the bromine. quora.com However, for highly activated systems like methyl 2-methoxy-4-methylbenzoate, a catalyst may not be necessary and could even lead to over-bromination or side reactions. Control of the reaction temperature is also a key parameter to ensure high selectivity. nih.gov

Radical Bromination Techniques and Reaction Control

While electrophilic substitution is the desired pathway for aryl bromination, radical bromination presents a potential side reaction, particularly at the benzylic position of the methyl group. This reaction is typically initiated by light or radical initiators like azobisisobutyronitrile (AIBN) and proceeds via a free radical chain mechanism. libretexts.org The use of reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving benzylic bromination. libretexts.org

To ensure the selective formation of this compound, it is crucial to control the reaction conditions to suppress radical pathways. This is achieved by:

Exclusion of Light: Performing the reaction in the dark prevents the photochemical initiation of bromine radicals.

Absence of Radical Initiators: Avoiding the addition of substances known to generate radicals is essential.

Use of Polar Solvents: Solvents like acetic acid favor the ionic mechanism of electrophilic aromatic substitution over the radical pathway. chemicalbook.com

By adhering to these conditions, the formation of the undesired benzylic bromide byproduct, methyl 5-bromo-2-methoxy-4-(bromomethyl)benzoate, can be effectively minimized.

Esterification Protocols for Methyl Benzoate (B1203000) Derivatives

An alternative approach to the synthesis of this compound involves the initial synthesis of the corresponding carboxylic acid, 5-bromo-2-methoxy-4-methylbenzoic acid, followed by its esterification.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

A specific preparation of this compound utilizes the precursor acid, 5-bromo-2-methoxy-4-methylbenzoic acid. This acid is first converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol (B129727) to yield the final methyl ester. This two-step process is often more efficient and proceeds under milder conditions than direct Fischer esterification. chemicalbook.com

| Starting Material | Reagents | Intermediate | Final Reagent | Product | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-methoxy-4-methylbenzoic acid | Thionyl chloride (SOCl₂) | 5-bromo-2-methoxy-4-methylbenzoyl chloride | Methanol (CH₃OH) | This compound | chemicalbook.com |

Diazomethane-Mediated Esterification and Alternatives

Diazomethane (B1218177) (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids to their corresponding methyl esters. The reaction is typically fast, clean, and proceeds at room temperature with the evolution of nitrogen gas. The mechanism involves the protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the carboxylate on the resulting methyldiazonium ion.

However, diazomethane is a toxic and explosive gas, which limits its application on a large scale. Safer alternatives have been developed, such as (trimethylsilyl)diazomethane (TMS-diazomethane). TMS-diazomethane is a commercially available reagent that reacts with carboxylic acids in the presence of methanol to produce methyl esters with high yields. This method offers a milder and safer alternative to the use of diazomethane for the esterification of 5-bromo-2-methoxy-4-methylbenzoic acid.

Convergent Synthetic Strategies from Aromatic Precursors

A plausible convergent synthesis for this compound could involve the construction of the polysubstituted benzene (B151609) ring from simpler, appropriately functionalized precursors. For instance, a Diels-Alder reaction between a suitably substituted diene and a dienophile could be envisioned to form a cyclohexene (B86901) intermediate, which could then be aromatized.

Another potential convergent approach could involve a multi-component reaction where three or more starting materials react in a one-pot synthesis to form the desired product. While a specific multi-component reaction for this exact target molecule is not readily found in the literature, the principles of such reactions could be applied. For example, a reaction involving an aromatic aldehyde, an active methylene (B1212753) compound, and another component could potentially be designed to construct the substituted benzene ring. masterorganicchemistry.com Such strategies, while requiring more developmental research, offer the potential for highly efficient and atom-economical routes to complex aromatic compounds.

Process Optimization and Scalability Studies

For the industrial production of this compound and related compounds, optimization of the synthetic process and ensuring its scalability are of paramount importance. These studies aim to maximize yield, minimize costs, and ensure the process is safe and environmentally benign.

The optimization of reaction conditions is a critical aspect of enhancing the yield and efficiency of the synthesis. Key parameters that are often investigated include reaction temperature, reaction time, and the molar ratio of reactants. researchgate.net

For large-scale production, moving from batch to continuous flow processes can also be a strategy for yield enhancement and improved efficiency. evitachem.com In the context of the bromination step, the choice of brominating agent can also be optimized. While elemental bromine is effective, other reagents like N-bromosuccinimide (NBS) are also used, sometimes in conjunction with radical initiators to achieve high regioselectivity and yield. thieme-connect.com

The following table illustrates the impact of optimizing reaction conditions on the yield of a single step in the synthesis of a related compound.

| Reaction Step | Optimized Parameter | Value | Resulting Yield | Reference |

| Esterification | Molar ratio (Acid:Methanol:H₂SO₄) | 1:55:1.1 | 97.4% | researchgate.net |

| Sulfonyl Chloride | Molar ratio (Acid:Chlorosulfonic acid) | 1:5 | 95.7% | researchgate.net |

Catalysis plays a crucial role in many of the synthetic steps leading to substituted benzoates. In the esterification of benzoic acids, while strong mineral acids like sulfuric acid are traditionally used, research into solid acid catalysts is ongoing to develop more environmentally friendly and reusable alternatives. researchgate.net

In related syntheses involving the formation of carbon-carbon or carbon-heteroatom bonds, transition metal catalysis, particularly with palladium, is extensively used. For example, the synthesis of 4-bromoacetyl-2-methyl benzoate, a related compound, involves a palladium-catalyzed reaction. google.com The choice of the palladium catalyst, such as palladium tetrakis(triphenylphosphine), palladium acetate, or Pd(dppf)Cl₂, can influence the outcome of the reaction. google.com

Furthermore, in palladium-catalyzed reactions like the carbonylation of aryl halides to form methyl benzoates, the choice of the phosphine (B1218219) ligand is critical. Diphosphine chelating ligands, such as Xantphos, have been shown to be highly active. The study of ligand effects is essential for optimizing the catalytic system to achieve high turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.net For Sandmeyer reactions, which can be used to introduce functionalities onto the aromatic ring, the choice of the copper salt catalyst (e.g., CuCl or CuBr) is a key parameter that can affect the reaction yield. thieme-connect.comchemicalbook.com

Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Aryl Bromide Moiety

The aryl bromide group is a versatile handle for a variety of synthetic transformations, most notably for the formation of new carbon-carbon bonds and for reduction.

The carbon-bromine bond of Methyl 5-bromo-2-methoxy-4-methylbenzoate is well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is one of the most powerful methods for creating carbon-carbon bonds. organic-chemistry.org This reaction is widely used in pharmaceutical and materials science due to its mild conditions and high tolerance for various functional groups. researchgate.net

In a typical Suzuki-Miyaura reaction, the aryl bromide (this compound) would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, often a palladium(0) species or a palladium(II) precatalyst, along with specific ligands such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for reaction efficiency. colab.wsnih.gov

While specific studies on this exact substrate are not prevalent, the reactivity can be inferred from similar systems. Aryl bromides are common substrates for these couplings, and the electronic nature of the ring substituents—activating methoxy (B1213986) and methyl groups and a deactivating ester group—does not preclude the reaction. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide This table illustrates a general set of conditions applicable for the Suzuki-Miyaura reaction with a substrate like this compound.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Phenylboronic Acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates C-C bond formation |

| Base | Na₂CO₃ or K₂CO₃ (aq. solution) | Activates the boron reagent |

| Solvent | Toluene, Dioxane, or DMF/Water | Medium for reaction |

| Conditions | Inert atmosphere (N₂ or Ar), Heated (e.g., 80-100 °C) | To drive the reaction to completion |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction, however, typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. mdpi.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. mdpi.comnih.gov

In this compound, the bromine atom is the leaving group. However, the ring is not sufficiently activated for a standard SNAr reaction to occur readily. The methoxy and methyl groups are electron-donating, which destabilizes the anionic intermediate. While the methyl ester group is electron-withdrawing, its position meta to the bromine atom means it cannot effectively stabilize the intermediate through resonance. mdpi.com Therefore, direct displacement of the bromide by common nucleophiles like amines or alkoxides under typical SNAr conditions is not a favorable transformation for this molecule.

The aryl-bromine bond can be removed through a process known as reductive dehalogenation or hydrodehalogenation. This transformation replaces the bromine atom with a hydrogen atom and is commonly achieved via catalytic hydrogenation. organic-chemistry.org A standard method involves using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. organic-chemistry.org

The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid, sodium formate, or isopropanol. This reduction is generally efficient for aryl bromides under neutral and mild conditions. organic-chemistry.org Importantly, this method can be selective, allowing for the removal of the bromo group while leaving other functional groups, such as the ester and even nitro or cyano groups, intact. organic-chemistry.org The general reactivity trend for reductive dehalogenation is I > Br > Cl.

Table 2: General Conditions for Reductive Dehalogenation of an Aryl Bromide This table outlines typical conditions for the removal of the bromine atom from a substrate like this compound.

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Compound to be reduced |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst surface |

| Hydrogen Source | H₂ gas or Sodium Formate (HCO₂Na) | Provides the hydride for reduction |

| Base (optional) | Triethylamine or Na₂CO₃ | Can facilitate the reaction |

| Solvent | Ethanol (B145695), Methanol (B129727), or Ethyl Acetate | Medium for reaction |

| Conditions | Room temperature to moderate heat, atmospheric pressure | Mild reaction conditions |

Chemical Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is a key feature of the molecule, influencing the ring's electronic properties and serving as a site for specific chemical reactions.

The cleavage of the methyl-oxygen bond in the methoxy group, known as O-demethylation, is a common transformation to unmask a phenol. This reaction typically requires strong Lewis acids or protic acids. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose, capable of cleaving aryl methyl ethers under relatively mild conditions. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Other reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often requiring high temperatures. The choice of reagent can be critical, as harsh conditions might affect other functional groups in the molecule, such as the methyl ester, which could undergo hydrolysis. The use of BBr₃ in a solvent like dichloromethane (B109758) at low temperatures often provides good selectivity.

Table 3: Common Reagents for O-Demethylation of Aryl Methyl Ethers This table presents common reagents for converting the methoxy group in this compound to a hydroxyl group.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to Room Temp | Highly effective, relatively mild. |

| Hydrobromic Acid (HBr) | Acetic Acid or neat, Reflux | Harsh conditions, may cause side reactions. |

| Thiolates (e.g., Sodium thiophenoxide) | Polar aprotic solvent (e.g., DMF), High Temp | Strong nucleophile cleaves the ether bond. |

The substituents on the benzene (B151609) ring significantly influence its reactivity towards electrophilic aromatic substitution. The methoxy group is a powerful activating group and an ortho, para-director. organic-chemistry.org This is due to its strong positive resonance effect (+R), where the oxygen's lone pairs donate electron density into the aromatic π-system, particularly at the ortho and para positions. organic-chemistry.org This donation outweighs its negative inductive effect (-I) caused by oxygen's electronegativity.

The methyl group is a weak activating group and also an ortho, para-director, operating primarily through a positive inductive effect (+I) and hyperconjugation. In contrast, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director due to its electron-withdrawing inductive (-I) and resonance (-R) effects.

The combined influence of these groups makes the aromatic ring of this compound electron-rich and thus activated towards electrophilic attack. The directing effects of the powerful methoxy group and the weaker methyl group would primarily steer incoming electrophiles to the positions ortho and para to them. However, the single available position on the ring (C6) is ortho to the methoxy group and meta to the ester, making it the most likely site for any further electrophilic substitution.

Derivatization and Functional Group Interconversion of the Ester Moiety

The ester functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives. Key reactions include hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to the primary alcohol.

The methyl ester of this compound can be readily cleaved under basic conditions to yield its corresponding carboxylic acid, 5-bromo-2-methoxy-4-methylbenzoic acid. This saponification reaction is a fundamental transformation, often employed as the first step in the synthesis of other derivatives, such as amides or more complex structures.

A common and efficient method involves refluxing the ester with sodium hydroxide (B78521) in an aqueous ethanol mixture. chemicalbook.com The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Following the reaction, acidification of the mixture with a strong acid, like hydrochloric acid, protonates the resulting carboxylate salt, causing the precipitation of the pure carboxylic acid. chemicalbook.com A reported procedure for this transformation afforded the product in a high yield of 82%. chemicalbook.com

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. Sodium Hydroxide (NaOH) in Ethanol/Water (1:1) 2. Reflux for 30 minutes 3. Hydrochloric Acid (HCl) to pH ~2 | 5-bromo-2-methoxy-4-methylbenzoic acid | 82% | chemicalbook.com |

The conversion of this compound to an amide derivative, specifically 5-bromo-2-methoxy-4-methylbenzamide, is typically achieved through a two-step sequence. This indirect route involves the initial hydrolysis of the ester to the carboxylic acid as described previously. chemicalbook.com The resulting 5-bromo-2-methoxy-4-methylbenzoic acid is then activated for amidation.

The activation is commonly performed by converting the carboxylic acid into a more reactive acyl chloride. This is accomplished by treating the acid with thionyl chloride (SOCl₂), often in a solvent like benzene, under reflux conditions. chemicalbook.com The highly reactive 5-bromo-2-methoxy-4-methylbenzoyl chloride intermediate is then subjected to nucleophilic attack by an amine. For the synthesis of the primary amide, concentrated ammonium (B1175870) hydroxide is used as the nitrogen source. chemicalbook.com

While direct conversion of esters to amides (aminolysis) is possible, it often requires harsh conditions or specific catalysts. researchgate.net The two-step synthesis via the acid chloride is a more conventional and widely documented pathway for this class of compounds. chemicalbook.com

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Acid Chloride Formation) | 5-bromo-2-methoxy-4-methylbenzoic acid | Thionyl chloride (SOCl₂), Benzene, Reflux for 4 hours | 5-bromo-2-methoxy-4-methylbenzoyl chloride | chemicalbook.com |

| 2 (Amidation) | 5-bromo-2-methoxy-4-methylbenzoyl chloride | Concentrated Ammonium Hydroxide (NH₄OH), Benzene, 0°C to RT | 5-bromo-2-methoxy-4-methylbenzamide | chemicalbook.com |

The ester functionality of this compound can be reduced to a primary alcohol, yielding (5-bromo-2-methoxy-4-methylphenyl)methanol. This transformation requires a strong reducing agent capable of reducing carboxylic acid esters, as milder reagents like sodium borohydride (B1222165) are generally ineffective.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The true strength of methyl 5-bromo-2-methoxy-4-methylbenzoate lies in its capacity to act as a versatile intermediate for the synthesis of more complex molecules. The interplay of its functional groups allows for a range of chemical transformations, making it a valuable starting material for diverse molecular frameworks.

The bromine atom on the aromatic ring of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental to the construction of polycyclic aromatic hydrocarbons (PAHs). For instance, substituted bromobenzoates can be coupled with boronic acids to create larger, fused ring systems. The synthesis of thiophene-containing angular PAHs has been achieved through the Suzuki coupling of methyl 3-bromothiophene-2-carboxylate with a naphthalenylboronic acid, a reaction pathway that highlights the potential of bromo-aromatic esters in creating complex polycyclic structures. morressier.com While direct examples involving this compound are not extensively documented in the literature, its structural similarity and the reactivity of the bromo group suggest its suitability for similar transformations.

In the realm of heterocyclic chemistry, bromo-aromatic compounds are pivotal starting materials. For example, the synthesis of benzothiazines has been accomplished using intermediates derived from substituted bromobenzoates. researchgate.net The bromo-substituent can be transformed into other functional groups or used as a site for ring annulation to build the heterocyclic core. The presence of the methoxy (B1213986) and methyl groups on this compound can further influence the reactivity and properties of the resulting heterocyclic systems.

The term "advanced organic scaffolds" refers to core molecular structures that can be further elaborated to create a library of compounds with specific functions. This compound serves as a precursor to such scaffolds due to its modifiable functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functionalities. The bromine atom, as previously mentioned, is a key site for introducing molecular diversity through cross-coupling reactions. This dual reactivity allows for the sequential or orthogonal introduction of different substituents, leading to the construction of complex and highly functionalized molecular scaffolds. Research on a C-7 bromomethyl substituted dihydrothiazolo 2-pyridone pilicide scaffold demonstrates how a reactive bromo-substituent can be used to introduce a variety of heteroatom-linked groups, including amines, ethers, amides, and sulfonamides, as well as to form new carbon-carbon bonds via Suzuki-Miyaura coupling. nih.gov

Design and Synthesis of Functional Materials

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for incorporation into functional materials with tailored properties.

While direct reports on the integration of this compound into polymers and dendrimers are limited, the reactivity of its functional groups suggests its potential in this area. The bromo-substituent could be converted to a polymerizable group, such as a vinyl or styrenyl moiety, allowing for its incorporation into polymer chains via various polymerization techniques. Alternatively, the ester or a derivative thereof could be used as a monomer in condensation polymerization. The synthesis of polymers from benzoic acid derivatives has been noted as a potential application in materials science. ontosight.ai

Dendrimers, which are highly branched, well-defined macromolecules, often incorporate aromatic building blocks. The multifunctionality of derivatives of this compound could allow them to act as branching units or as surface-modifiable groups on a dendrimer. For example, the non-covalent encapsulation of bioactive compounds within dendrimers is a known drug delivery strategy. nih.gov The specific substitution pattern of the title compound could influence the encapsulation and release properties of such systems.

Benzoate (B1203000) esters are a well-established class of molecules used in the synthesis of liquid crystals. daneshyari.comacademie-sciences.fr The rigid aromatic core of this compound, combined with the potential for introducing long alkyl chains via modification of the bromo and ester groups, makes it a plausible precursor for liquid crystalline materials. The methoxy and methyl groups can influence the mesophase behavior and transition temperatures of the resulting liquid crystals. For example, the introduction of a lateral methoxy group in a series of ester molecules has been shown to affect their liquid crystalline properties. benthamscience.com

In the field of optoelectronics, organic materials are gaining importance for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of aromatic compounds are crucial for their performance in these devices. Benzoic acid derivatives have been used to functionalize electron transport layers in organic solar cells. arxiv.org The substitution pattern on the benzene (B151609) ring of this compound influences its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov By synthetically modifying this building block, it is conceivable to tune these properties for optimal performance in optoelectronic applications. For instance, the synthesis of triphenylamine-containing benzoic acids has led to materials with low oxidation potentials and suitable HOMO values for use as hole transport layers. researchgate.net

Development of Agrochemical and Specialty Chemical Compounds

The structural motifs present in this compound are found in various biologically active compounds and specialty chemicals. Benzoic acid derivatives are known to have applications in the agrochemical sector as herbicides and pesticides. ontosight.aiontosight.ai The specific combination of substituents in the title compound could impart desirable biological activity. For example, methyl p-bromobenzoate is a known raw material for the synthesis of an antifungal compound. mdpi.com

In the realm of specialty chemicals, brominated benzoic acids and their esters serve as important intermediates. innospk.comsihaulichemicals.comsnowhitechem.com They are used in the production of dyes, fragrances, and as analytical standards. innospk.com The versatility of this compound, with its multiple reaction sites, makes it a valuable platform for the synthesis of a wide range of specialty chemicals with tailored properties.

Medicinal Chemistry and Pharmaceutical Exploration

Scaffold for the Design of Bioactive Molecules

The chemical architecture of Methyl 5-bromo-2-methoxy-4-methylbenzoate makes it an attractive starting point for the synthesis of complex molecules with desired pharmacological profiles. The strategic placement of its substituents allows for selective modifications, enabling chemists to fine-tune the properties of the resulting compounds.

Development of Enzyme Inhibitors (e.g., SGLT2 Inhibitors)

One of the most significant applications of the this compound scaffold is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are a class of drugs used in the management of type 2 diabetes. Bromoaryl compounds are recognized as active fragments for synthesizing highly effective SGLT2 inhibitors. nih.gov The synthesis of various SGLT2 inhibitors involves key intermediates that are structurally related to this compound. For instance, 5-bromo-2-methylbenzoic acid, a close analog, is a starting material in the synthesis of canagliflozin, a prominent SGLT2 inhibitor. google.com The synthesis of 5-bromo-2-methoxy-4-methyl-benzoic acid, the carboxylic acid derivative of the title compound, has been documented, starting from methyl 2-methoxy-4-methylbenzoate. chemicalbook.com This underscores the utility of this scaffold in accessing key intermediates for SGLT2 inhibitor synthesis. The general structure of many SGLT2 inhibitors features a C-glycoside linked to a diarylmethane moiety, and the bromo-substituted phenyl ring often forms a crucial part of this aglycone portion. acs.orgacs.org

Table 1: SGLT2 Inhibitors and Related Intermediates

| Compound Name | Relevance to this compound |

| Canagliflozin | Synthesized from 5-bromo-2-methylbenzoic acid, a close analog. google.com |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | A key intermediate for SGLT2 inhibitors, highlighting the importance of the bromoaryl scaffold. thieme-connect.com |

| Dapagliflozin | A pioneering C-glucoside SGLT2 inhibitor whose derivatives often incorporate substituted aromatic rings. nih.gov |

Synthesis of Anti-emetic Agents and Analogs

The structural motif present in this compound is also found in compounds with anti-emetic properties. For example, Methyl 4-Acetamido-5-bromo-2-methoxybenzoate is known to be an impurity of Bromopride, a dopamine (B1211576) D2 receptor antagonist used as an anti-emetic. acs.org Bromopride itself features a substituted benzamide (B126) structure. The presence of the bromo and methoxy (B1213986) substituents on the benzene (B151609) ring is a common feature, suggesting that this compound could serve as a valuable precursor for the synthesis of novel anti-emetic agents and their analogs. The development of new anti-emetic agents often targets neurotransmitter receptors like serotonin (B10506) and substance P. doaj.org The versatility of the benzoyl scaffold allows for the introduction of various pharmacophores to target these receptors.

Exploration of Novel Pharmacological Activities

Beyond its established role in the synthesis of SGLT2 inhibitors and potential anti-emetic agents, the this compound scaffold holds promise for the discovery of novel pharmacological activities. Studies on natural and synthetic bromophenol derivatives have revealed a range of biological activities, including antioxidant and anticancer properties. nih.govmdpi.com For example, certain methylated and acetylated bromophenol derivatives have demonstrated the ability to ameliorate oxidative stress and induce apoptosis in cancer cells. mdpi.com Given the structural similarities, derivatives of this compound could be investigated for similar activities. The exploration of halogenated benzoate (B1203000) derivatives has shown their potential as antimicrobial and anticancer agents. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic modification of the this compound scaffold is crucial for understanding the relationship between chemical structure and biological activity (SAR), as well as between structure and physicochemical properties (SPR).

Influence of Substituent Variations on Biological Potency

The biological potency of molecules derived from the this compound scaffold is significantly influenced by the nature and position of its substituents.

Bromo Substituent: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. In the context of SGLT2 inhibitors, the presence of a bromoaryl fragment is considered an active feature. nih.gov The position of the bromo group is also critical. For instance, in a series of N-(5-methoxyphenyl)methoxybenzenesulphonamides, the position of the bromo substituent was found to affect their cytotoxic potency. nih.gov

Methoxy Substituent: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties and conformation of the molecule. Its effect on biological activity can be position-dependent. Experimental studies on the glutathione (B108866) peroxidase-like mechanism of an aromatic cyclic seleninate showed that a methoxy substitution at the para position enhanced activity, while at the ortho position, it decreased activity. doaj.org The role of the methoxy group in approved drugs is multifaceted, often enhancing target binding and improving pharmacokinetic properties. researchgate.net

Table 2: Influence of Substituents on Biological Activity

| Substituent | Potential Influence on Biological Potency | Example Context |

| Bromo | Halogen bonding, can be an active fragment. nih.gov | SGLT2 Inhibitors nih.gov |

| Methoxy | Hydrogen bond acceptor, electronic effects, position-dependent activity. doaj.orgresearchgate.net | Cytotoxic compounds, enzyme mimics. doaj.orgnih.gov |

| Methyl | Hydrophobic interactions, influences lipophilicity. | General drug design principles. |

Ligand-Receptor Binding Interactions and Modulatory Effects

Understanding the interactions between ligands derived from this compound and their biological targets is fundamental for rational drug design. In the case of SGLT2 inhibitors, the aglycone part of the molecule, which would be derived from the title compound, binds to a vestibule on the external surface of the SGLT2 protein. nih.gov This interaction, along with the binding of the glucose moiety, locks the transporter in an outward-facing conformation, thereby inhibiting glucose reabsorption. nih.gov

Prodrug Design and Biotransformation Investigations

The exploration of this compound in medicinal chemistry extends to its potential as a prodrug and its metabolic fate within a biological system. Prodrugs are inactive or less active molecules that are converted into an active drug form in vivo through enzymatic or chemical transformation. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Investigations into the biotransformation of aromatic compounds are crucial for understanding their efficacy and potential for toxicity. The metabolism of such compounds can significantly influence their pharmacological activity and clearance from the body. jocpr.com

Prodrug Strategies

While specific research on this compound as a prodrug is not extensively documented in publicly available literature, its chemical structure suggests a plausible role as a prodrug for the corresponding carboxylic acid, 5-bromo-2-methoxy-4-methylbenzoic acid. The ester functional group in this compound can be susceptible to hydrolysis by esterase enzymes present in the body, leading to the release of the active carboxylic acid.

This biotransformation is a common and well-established prodrug strategy. The conversion of a more lipophilic ester to a more polar carboxylic acid can alter the compound's solubility, cell permeability, and interaction with biological targets.

Biotransformation Pathways

The biotransformation of brominated aromatic compounds can proceed through several metabolic routes. houstonmethodist.org The primary routes of metabolism for aromatic compounds often involve cytochrome P450 (CYP) enzymes, which can lead to oxidation. nih.gov For a compound like this compound, potential metabolic transformations could include:

Ester Hydrolysis: As mentioned, the hydrolysis of the methyl ester to a carboxylic acid is a likely and significant metabolic pathway. chemicalbook.com

O-Demethylation: The methoxy group on the aromatic ring could be a site for O-demethylation, resulting in a phenolic metabolite.

Oxidative Debromination: In some cases, the bromine atom can be removed and replaced with a hydroxyl group, a process mediated by CYP enzymes. researchgate.net

Hydroxylation of the Methyl Group: The methyl group attached to the benzene ring could undergo hydroxylation to form a primary alcohol.

The electron-donating nature of the methoxy and methyl groups and the electron-withdrawing nature of the bromo group and the ester would influence the sites of metabolism on the aromatic ring. nih.gov

Hypothetical Metabolic Profile

Based on general principles of drug metabolism, a hypothetical metabolic profile for this compound can be proposed. The table below outlines potential metabolites and the enzymatic processes involved.

| Parent Compound | Potential Metabolite | Metabolic Reaction | Enzyme System (Putative) |

| This compound | 5-bromo-2-methoxy-4-methylbenzoic acid | Ester Hydrolysis | Esterases |

| This compound | Methyl 5-bromo-2-hydroxy-4-methylbenzoate | O-Demethylation | Cytochrome P450 |

| This compound | Methyl 2-methoxy-4-methyl-5-hydroxybenzoate | Oxidative Debromination | Cytochrome P450 |

| This compound | Methyl 5-bromo-2-methoxy-4-(hydroxymethyl)benzoate | Methyl Group Hydroxylation | Cytochrome P450 |

It is important to note that without experimental data from in vitro studies with liver microsomes or in vivo animal studies, the actual metabolic fate of this compound remains speculative. The relative contribution of each pathway would depend on various factors, including the specific CYP isoforms involved and the compound's affinity for these enzymes. researchgate.net Further research is necessary to elucidate the precise biotransformation pathways and to identify and quantify the resulting metabolites.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Methyl 5-bromo-2-methoxy-4-methylbenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, number, and connectivity of the hydrogen atoms. The substitution pattern on the benzene (B151609) ring—with two remaining aromatic protons—results in a distinct and interpretable spectrum. The expected signals are as follows:

Aromatic Protons: The protons at the C3 and C6 positions are in different environments and are expected to appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. The C6 proton is anticipated to be downfield (higher ppm) due to the deshielding effect of the adjacent bromine atom. The C3 proton, situated between two electron-donating groups (methoxy and methyl), would appear more upfield.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) at the C2 position are chemically equivalent and will produce a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

Ester Methyl Protons: The three protons of the methyl ester group (-COOCH₃) are also equivalent and will appear as a singlet, typically in a region similar to the methoxy protons but distinguishable.

Aromatic Methyl Protons: The protons of the methyl group (-CH₃) at the C4 position will generate a singlet in the typical alkyl-aromatic region.

A supplier of the compound with CAS number 1131587-94-4 confirms that the NMR data conforms to the proposed structure. tcichemicals.com A synthesis procedure also verified the product's identity and purity (>90%) using ¹H NMR. chemscene.com

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.9 - 7.1 | Singlet (s) | 1H |

| H-6 | ~7.8 - 8.0 | Singlet (s) | 1H |

| -COOCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H |

| Ar-OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H |

| Ar-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is the most deshielded and will appear significantly downfield.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons directly bonded to oxygen (C2) and bromine (C5) will have characteristic chemical shifts. The other substituted (C1, C4) and unsubstituted (C3, C6) carbons will also have distinct signals influenced by their respective substituents.

Methyl Carbons: The three methyl carbons (from the ester, the methoxy group, and the aromatic methyl) will appear in the upfield region of the spectrum.

To unambiguously assign each proton signal to its corresponding carbon, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for confirming the positions of the substituents on the aromatic ring by correlating the protons of the methyl and methoxy groups to the quaternary aromatic carbons.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C =O | ~165 - 167 |

| C2 (-OC H₃) | ~155 - 158 |

| C4 (-C H₃) | ~138 - 142 |

| C6 | ~133 - 135 |

| C1 | ~125 - 128 |

| C3 | ~115 - 118 |

| C5 (-Br) | ~112 - 115 |

| -COOC H₃ | ~52 - 53 |

| Ar-OC H₃ | ~55 - 57 |

| Ar-C H₃ | ~16 - 18 |

Advanced Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, key expected observations include:

Molecular Ion (M⁺·): A prominent molecular ion peak should be observed. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet (M⁺· and [M+2]⁺·) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key Fragmentation Pathways: The fragmentation of benzoate (B1203000) esters is well-understood. semanticscholar.orgresearchgate.net The primary fragmentation is often the loss of the ester's alkoxy group.

Loss of a Methoxy Radical (·OCH₃): A significant fragment ion would be expected at m/z [M-31], resulting from the cleavage of the C-O bond of the ester.

Loss of a Formaldehyde (B43269) (CH₂O): Elimination of formaldehyde from the ortho-methoxy group is a possible fragmentation pathway for related isomers.

Loss of the Ester Group (·COOCH₃): Cleavage of the bond between the ring and the ester group can lead to a fragment at m/z [M-59].

Subsequent Loss of Carbon Monoxide (CO): The [M-31] fragment can further lose a molecule of carbon monoxide, resulting in an ion at m/z [M-31-28].

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal fragmentation. When coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap), it allows for the determination of the molecule's exact mass with high precision. This data is used to confirm the elemental composition. The molecular formula of the compound is C₁₀H₁₁BrO₃. chemscene.com

Calculated Exact Mass: The theoretical exact mass for the neutral molecule [C₁₀H₁₁⁷⁹BrO₃] is 257.98915 Da. alfa-chemistry.com

Expected HRMS Results:

For [M+H]⁺: Calculated m/z of 258.99696 for [C₁₀H₁₂⁷⁹BrO₃]⁺

For [M+Na]⁺: Calculated m/z of 280.97890 for [C₁₀H₁₁⁷⁹BrO₃Na]⁺

The measured mass from an HRMS experiment would be expected to match these calculated values within a very narrow tolerance (typically < 5 ppm), unequivocally confirming the molecular formula.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, or other impurities, and for determining its purity.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) configuration, is a standard method for analyzing non-volatile compounds like this compound. researchgate.net A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) or C8 column. researchgate.netnih.gov

Mobile Phase: A gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid). nih.govsielc.com

Detection: A UV-Vis detector set to a wavelength where the aromatic compound strongly absorbs, typically around 254 nm. researchgate.net

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all observed peaks. Suppliers often use Gas Chromatography (GC) to assess purity, which is suitable for this volatile ester. tcichemicals.com For GC analysis, a non-polar or medium-polarity capillary column would be used, with detection by a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In the context of its synthesis, GC-MS can be employed to monitor the reaction progress, identify byproducts, and confirm the identity of the final product.

The analysis involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas, typically helium, transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

Detailed research findings for analogous compounds, such as methylated and halogenated benzoic acids, demonstrate the utility of GC-MS in resolving complex mixtures and identifying isomeric products. researchgate.net For instance, the analysis of chlorobenzoic acid methyl esters has been successfully achieved using a tandem arrangement of columns with different polarities (e.g., DB-5 and DB-200) to enhance separation. researchgate.net While specific volatile product analysis of this compound is not extensively documented in publicly available literature, the established methods for similar aromatic esters are directly applicable.

A typical GC-MS analysis of this compound would involve dissolving the compound in a suitable organic solvent, followed by injection into the GC-MS system. The resulting chromatogram would ideally show a single major peak corresponding to the target compound, and the mass spectrum of this peak would exhibit the expected molecular ion and fragmentation pattern. For example, the analysis of methyl benzoate, a related compound, by GC-MS shows a clear total ion chromatogram with a distinct peak and a corresponding mass spectrum that confirms its identity. researchgate.netnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 6890 or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Quadrupole Mass Selective Detector (e.g., Agilent 5973N) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 amu |

| Transfer Line Temp. | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and separation of non-volatile or thermally labile compounds. For a compound like this compound, HPLC is the method of choice for assessing its purity, quantifying it in mixtures, and separating it from isomers and related impurities.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the analyte's interaction with the stationary phase. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for analyzing moderately polar organic compounds.

The purity of this compound can be validated using HPLC, with a target purity often exceeding 98%. The compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram displays peaks corresponding to the different components of the sample. The area of the peak for the main compound relative to the total area of all peaks provides a quantitative measure of its purity.

Method development for separating halogenated aromatic isomers can be challenging but is achievable with careful selection of the column and mobile phase. For instance, the separation of isomers of aminobenzoic acid has been accomplished using mixed-mode chromatography, which employs both reversed-phase and ion-exchange mechanisms. helixchrom.com For halogenated pharmaceuticals and their impurities, ultra-high-performance liquid chromatography (UHPLC) with columns like a Hypersil Gold PFP has shown excellent separation capabilities. researchgate.net A theoretical HPLC-MS method for a structurally similar compound, 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride, suggests the use of a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA). This approach is highly relevant for the analysis of this compound.

Table 2: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or similar |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid) |

| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing detailed insights into the transformation of reactants into products.

To understand how Methyl 5-bromo-2-methoxy-4-methylbenzoate might be synthesized or how it participates in further chemical reactions, computational chemists can model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

The transition state is a critical point on the reaction pathway that determines the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined. A lower activation energy corresponds to a faster reaction. These calculations can be used, for example, to predict the regioselectivity of further electrophilic substitution on the aromatic ring or to understand the mechanisms of nucleophilic substitution reactions.

Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction Involving a Substituted Benzoate (B1203000). Note: This data is illustrative and does not represent actual calculated values for reactions of this compound.

| Reaction Step | Activation Energy (Ea) (kcal/mol) |

| Step 1: Electrophilic attack | 15.2 |

| Step 2: Proton transfer | 5.8 |

Reactions are typically carried out in a solvent, which can have a significant impact on both the thermodynamics (the relative stability of reactants and products) and the kinetics (the reaction rate). mdpi.comacs.org Computational models can account for these solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM).

These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes different species in the reaction. For reactions involving polar or charged species, the choice of solvent can dramatically alter the activation energy and even the preferred reaction pathway. mdpi.comresearchgate.net For instance, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating the reaction compared to a nonpolar solvent.

In Silico Approaches to Molecular Interactions and Drug Design

In silico methods, particularly molecular docking, are widely used in drug discovery to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov Although specific drug design studies involving this compound are not prominent, the methodology can be described.

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. A scoring function then estimates the binding affinity, with lower binding energy values suggesting a more stable interaction. researchgate.netmdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. Such studies on analogous compounds, like other substituted benzoates, have been used to identify potential lead compounds for treating various diseases by predicting their ability to inhibit specific enzymes. nih.gov This in silico screening helps to prioritize compounds for synthesis and further biological testing, streamlining the drug development process. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is most famously used to predict the interaction between a small molecule ligand and a protein receptor. A search of existing scientific literature and databases reveals no specific molecular docking studies that have been conducted on this compound. While research exists for structurally related compounds, the unique substitution pattern of this particular molecule means that data from its analogues cannot be directly extrapolated.

The absence of such studies indicates a significant gap in the understanding of this compound's potential biological activity. Molecular docking simulations could provide valuable hypotheses about its potential protein targets, binding affinities, and the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that would govern its binding.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another critical in silico method that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify other molecules that are likely to have similar biological activities.

As with molecular docking, there are no published studies detailing the development of a pharmacophore model for this compound. The creation of such a model would necessitate a set of active compounds with known biological data, which appears to be unavailable for this specific molecule. Consequently, its application in virtual screening campaigns to discover novel bioactive agents has not been explored.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The industrial and laboratory-scale synthesis of functionalized aromatic compounds like Methyl 5-bromo-2-methoxy-4-methylbenzoate is increasingly scrutinized through the lens of green chemistry. Future research is geared towards developing synthetic pathways that are not only efficient but also environmentally benign, minimizing waste and avoiding hazardous reagents.

Traditional bromination methods for aromatic rings, while effective, often rely on elemental bromine and volatile organic solvents, posing environmental and safety concerns. youtube.com A key trend is the replacement of these harsh reagents with more sustainable alternatives. For instance, N-Bromosuccinimide (NBS) in conjunction with greener solvents or catalyst systems represents a more atom-economical and safer approach to regioselective bromination. acs.orgnih.gov Research into solid acid catalysts, such as zeolites or silica (B1680970) gel, can enhance regioselectivity, particularly for para-bromination, and allows for easier separation and recycling of the catalyst. nih.gov

Another promising avenue is the use of sodium bromate (B103136) as a powerful brominating agent for aromatic compounds that have deactivating substituents. researchgate.net This method can be performed in aqueous solutions, significantly reducing the reliance on organic solvents. researchgate.net The development of catalyst-free synthesis methods in sustainable solvents like ethanol (B145695) at room temperature is also a significant goal, aiming for high atom economy and no toxic waste formation. bohrium.com

Future synthetic strategies will likely focus on process optimization, potentially through flow chemistry, which can offer better control over reaction parameters, improve safety, and enhance yield. The overarching goal is to create a synthesis protocol for this compound that is cost-effective, scalable, and adheres to the principles of green chemistry, thereby reducing its environmental footprint. evitachem.com

Table 1: Comparison of Traditional vs. Green Bromination Strategies

| Feature | Traditional Bromination (e.g., Br2) | Emerging Green Bromination |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), Sodium Bromate (NaBrO₃) nih.govresearchgate.net |

| Solvent | Chlorinated Solvents, Acetic Acid chemicalbook.comgoogle.com | Water, Ethanol, Ionic Liquids acs.orgresearchgate.netbohrium.com |

| Catalyst | Lewis Acids (e.g., FeBr₃) | Recyclable solid acids (Zeolites), Catalyst-free systems nih.govbohrium.com |

| Byproducts | Stoichiometric amounts of HBr | Recyclable succinimide, salts |

| Safety Concerns | High toxicity and corrosivity (B1173158) of Br₂ | Reduced hazard profile of reagents |

| Atom Economy | Moderate | Generally higher |

Expanded Pharmacological Applications and Multi-Target Drug Design

The structural motif of a substituted benzoic acid ester, particularly one featuring a halogen and methoxy (B1213986) groups, is a common scaffold in pharmacologically active molecules. Derivatives of bromophenols and benzoic acid have demonstrated a range of biological activities, including antioxidant and anticancer properties. mdpi.comnih.gov This suggests that this compound could serve as a valuable starting material or intermediate for the development of novel therapeutics.

A significant trend in modern drug discovery is the shift from a "one-target, one-drug" paradigm to a multi-target approach, which is particularly relevant for complex multifactorial diseases like cancer or neurodegenerative disorders. springernature.comnih.gov The rationale is that simultaneously modulating multiple biological targets can lead to enhanced efficacy and a lower likelihood of developing drug resistance. nih.gov

Future research will likely involve the computational and experimental screening of derivatives of this compound against various biological targets. The bromine atom can act as a key interaction point within a protein's binding pocket and its presence can influence the compound's pharmacokinetic properties. researchgate.net By modifying the ester and other positions on the aromatic ring, libraries of new chemical entities can be generated. These libraries can then be tested for their ability to interact with multiple targets of interest. For example, a single compound might be designed to inhibit two different kinases involved in a cancer signaling pathway. rsc.org Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in rationally designing these multi-target agents. springernature.commdpi.com

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and photophysical properties imparted by halogen and methoxy substituents on an aromatic ring make such compounds interesting candidates for materials science applications. The bromine atom, due to the "heavy atom effect," can influence the photophysical properties of a molecule, which is a desirable trait in the development of materials for optoelectronics. researchgate.net

Future investigations may explore the incorporation of this compound or its derivatives into polymers or organic frameworks. The presence of the bromo-substituent provides a reactive handle for further functionalization, such as through cross-coupling reactions, allowing the molecule to be tethered to other molecules or integrated into larger macromolecular structures. nih.gov This could lead to the creation of novel functional materials with tailored properties, such as:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as a building block for host or emissive materials.

Sensors: The aromatic core could be functionalized to create chemosensors that exhibit a change in fluorescence or color upon binding to a specific analyte.

Liquid Crystals: The rigid aromatic structure is a common feature in liquid crystalline materials.

In nanotechnology, bromo-substituted aromatic compounds can be used as precursors for the synthesis of well-defined nanostructures. researchgate.net The controlled assembly of these molecules on surfaces could lead to new nanomaterials with applications in catalysis or nanoelectronics. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group can create a significant dipole moment, which could be exploited for creating organized molecular layers. researchgate.net

Machine Learning and Artificial Intelligence Applications in Discovery and Design

The fields of chemistry and drug discovery are being revolutionized by the application of machine learning (ML) and artificial intelligence (AI). mdpi.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the pace of research and development. aragen.com For a compound like this compound, AI and ML can be applied in several key areas.

Synthesis Planning and Reaction Outcome Prediction: ML models can predict the most likely outcome of a chemical reaction, including the regioselectivity of electrophilic aromatic substitutions. acs.orgresearchgate.netnih.gov This is highly relevant for planning the synthesis of derivatives of the target compound, saving time and resources by avoiding less fruitful experimental paths. AI-powered retrosynthesis tools can propose novel and efficient synthetic routes. researchgate.net

Table 2: AI/ML Applications in the Research of this compound

| Application Area | Specific AI/ML Tool/Technique | Potential Impact |

| Synthesis | Retrosynthesis Algorithms, Reaction Predictors | Design of efficient and sustainable synthetic routes. researchgate.net Prediction of regioselectivity. acs.orgresearchgate.net |

| Drug Discovery | Generative Models, QSAR, Virtual Screening | Design of novel analogs with desired pharmacological profiles. oxfordglobal.com Prediction of bioactivity and toxicity. srgtalent.com |

| Materials Science | Property Prediction Models | Screening for derivatives with optimal electronic or optical properties for material applications. |

| Process Optimization | Reinforcement Learning | Optimization of reaction conditions (temperature, concentration) for improved yield and purity. aragen.com |

De Novo Drug Design and Virtual Screening: Generative AI models can design entirely new molecules with specific desired properties from the ground up. oxfordglobal.com Starting with the scaffold of this compound, these models could generate thousands of virtual derivatives. Subsequently, other ML models can perform high-throughput virtual screening to predict their binding affinity to various protein targets, their ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and their potential for off-target effects. srgtalent.comnih.gov This in silico process dramatically narrows down the number of candidates that need to be synthesized and tested in the lab, making the discovery process more efficient and cost-effective. aragen.com This collaborative approach between AI and human researchers holds the promise of accelerating the journey from a simple chemical compound to a valuable new technology or therapeutic. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-2-methoxy-4-methylbenzoate, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate scaffold. For example, bromination of methyl 2-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) at 80°C in CCl₄ yields the 5-bromo derivative . Intermediates are typically characterized via -NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). X-ray crystallography (using SHELX software ) may resolve ambiguities in regiochemistry.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : -NMR identifies methoxy (-OCH₃) and methyl (-CH₃) groups via singlet resonances at ~3.8 ppm and ~2.3 ppm, respectively. -NMR confirms carbonyl (C=O) and aromatic carbons .

- X-ray Crystallography : Provides definitive structural proof, especially for distinguishing between ortho/meta/para substituents .

- FT-IR : Validates ester carbonyl stretches (~1720 cm⁻¹) and C-Br bonds (~560 cm⁻¹) .

Q. How can solubility and stability be optimized for this compound in reaction media?

- Methodological Answer : Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and methoxy groups. Stability tests under varying pH (1–14) and temperatures (4–60°C) are recommended. For hydrolytically sensitive conditions, inert atmospheres (N₂/Ar) and low temperatures (<0°C) minimize degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals to identify reactive sites. For example, the bromine atom’s electrophilicity in Suzuki-Miyaura coupling can be assessed via Mulliken charges and Fukui indices . Validation involves comparing computed activation energies with experimental yields under Pd-catalyzed conditions .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., unexpected splitting) may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR or NOESY to detect conformational changes. For crystallographic disagreements (e.g., bond length deviations >0.02 Å), refine data using SHELXL with high-resolution datasets (R-factor <5%) .

Q. How can reaction conditions be optimized to minimize dehalogenation or ester hydrolysis byproducts?

- Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to suppress β-hydride elimination (a common dehalogenation pathway). For hydrolysis, employ bulky bases (e.g., DBU) in anhydrous THF to stabilize the ester group. Monitor byproducts via GC-MS or HPLC .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer : Derivatives can be screened for antimicrobial activity using microdilution assays (MIC determination against Gram-positive/negative bacteria). Anticancer potential is assessed via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves . Structure-activity relationships (SAR) are derived by modifying substituents (e.g., replacing Br with Cl or CH₃) .

Retrosynthesis Analysis